molecular formula C16H11NO3S B3018539 (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione CAS No. 1164530-91-9

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione

Cat. No.: B3018539
CAS No.: 1164530-91-9
M. Wt: 297.33
InChI Key: KCTVFQLEIJFNLZ-NDUUIVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core with a phenyl group and a furan-2-yl allylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione is unique due to the presence of both a furan-2-yl allylidene group and a phenylthiazolidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-15-14(10-4-8-13-9-5-11-20-13)21-16(19)17(15)12-6-2-1-3-7-12/h1-11H/b8-4+,14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTVFQLEIJFNLZ-NDUUIVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.